1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with phenethyl and phenethylamino groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the Mannich reaction, where paraformaldehyde, phenethylamine hydrochloride, and a ketone component such as acetophenone are used . The reaction conditions often involve the use of ethanol as a solvent and concentrated hydrochloric acid to facilitate the reaction . The yields of the synthesized compounds are generally high, ranging from 87% to 98% .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The choice of solvents, reactant ratios, and reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. The phenethylamino group can interact with biological macromolecules, leading to various biological responses. The compound may also undergo deamination in vivo, generating reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-Aryl-3-phenethylamino-1-propanone hydrochlorides: These compounds share a similar phenethylamino group and have been studied for their cytotoxic properties.
Phenethylamines: These compounds have a similar phenethyl group and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H20N2O2/c23-19-15-18(21-13-11-16-7-3-1-4-8-16)20(24)22(19)14-12-17-9-5-2-6-10-17/h1-10,15,21H,11-14H2 |
InChI Key |
RGABADSGWBLGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.